1-Acetyl-3-formyl-7-azaindole
CAS No.: 155819-07-1
Cat. No.: VC21182758
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155819-07-1 |
---|---|
Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3 |
Standard InChI Key | LWAZRVDLUPXTIJ-UHFFFAOYSA-N |
SMILES | CC(=O)N1C=C(C2=C1N=CC=C2)C=O |
Canonical SMILES | CC(=O)N1C=C(C2=C1N=CC=C2)C=O |
Introduction
Chemical Identity and Basic Properties
1-Acetyl-3-formyl-7-azaindole is characterized by specific identifiers and fundamental properties that distinguish it from other related compounds in the azaindole family. Table 1 presents the basic chemical identification information for this compound.
Property | Value |
---|---|
Chemical Name | 1-Acetyl-3-formyl-7-azaindole |
IUPAC Name | 1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde |
CAS Number | 155819-07-1 |
Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
Standard InChI | InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3 |
Standard InChIKey | LWAZRVDLUPXTIJ-UHFFFAOYSA-N |
SMILES | CC(=O)N1C=C(C2=C1N=CC=C2)C=O |
The compound is part of the larger family of azaindoles, which are nitrogen-containing heterocyclic compounds with structural similarity to indole but with one of the carbon atoms in the benzene ring replaced by a nitrogen atom. Specifically, 1-Acetyl-3-formyl-7-azaindole has a nitrogen atom at the 7-position of the indole framework, along with an acetyl group at position 1 and a formyl group at position 3.
Structural Characteristics and Physical Properties
Structural Features
1-Acetyl-3-formyl-7-azaindole consists of a fused ring system comprising a pyrrole ring and a pyridine ring. The structural uniqueness of this compound lies in its substitution pattern, with an acetyl group (CH3CO-) attached to the nitrogen atom at position 1 and a formyl group (CHO-) at position 3 of the azaindole core. The 7-azaindole framework itself is a bioisostere of indole, where the carbon at position 7 is replaced by a nitrogen atom.
The presence of dual functional groups (acetyl and formyl) allows for distinct reactivity patterns compared to other azaindole derivatives. These carbonyl-containing groups serve as reactive centers for various chemical transformations, making this compound valuable for organic synthesis applications.
Physical Properties
The physical properties of 1-Acetyl-3-formyl-7-azaindole are summarized in Table 2.
Property | Description |
---|---|
Appearance | Yellow crystalline solid |
Solubility | Soluble in organic solvents such as DMSO, methanol, and chloroform |
Melting Point | Data not specifically available from sources |
Stability | Relatively stable at room temperature; sensitive to strong oxidizing agents |
UV-Vis Absorption | Exhibits characteristic absorption patterns due to its conjugated system |
The compound's physical characteristics are influenced by the presence of both acetyl and formyl functional groups, which contribute to its polarity and reactivity in various chemical environments.
Synthesis Methods
One-Step Synthesis from 3-formyl-7-azaindole
One of the most efficient methods for synthesizing 1-Acetyl-3-formyl-7-azaindole involves a one-step process starting from 3-formyl-7-azaindole. This approach utilizes acetic anhydride in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts, as described in a European patent .
The reaction can be represented as follows:
3-formyl-7-azaindole + Acetic anhydride → 1-Acetyl-3-formyl-7-azaindole
This method offers advantages in terms of reaction efficiency and yield, making it suitable for both laboratory-scale synthesis and potential scale-up production .
Alternative Synthetic Routes
Alternative synthetic pathways to 1-Acetyl-3-formyl-7-azaindole may involve:
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Acetylation of 7-azaindole derivatives followed by formylation at the C-3 position .
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Functionalization of pre-existing azaindole scaffolds through directed metalation and subsequent quenching with appropriate electrophiles .
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Construction of the azaindole framework with the functional groups already in place, using approaches such as cyclocondensation reactions .
The choice of synthetic method often depends on factors such as availability of starting materials, desired scale, and specific requirements for purity or stereochemical control .
Mechanism of Action and Biological Activity
Kinase Inhibition
1-Acetyl-3-formyl-7-azaindole and its derivatives have demonstrated significant potential as kinase inhibitors, which is one of their most promising biological activities. The compound's ability to mimic adenosine triphosphate (ATP) allows it to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their enzymatic activity .
Research has shown that azaindole derivatives can effectively target multiple kinases involved in cellular signaling pathways critical for cancer cell proliferation and survival. These include:
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Phosphatidylinositol 3-kinase (PI3K)
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Cyclin-dependent kinases (CDKs)
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Cell division cycle 7 (Cdc7)
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Aurora kinases
The binding mode of azaindole-based kinase inhibitors has been clarified through X-ray crystallography studies, confirming that the 7-azaindole moiety serves as the hinge-binding motif in the ATP active site of kinases .
Anticancer Properties
The anticancer properties of 1-Acetyl-3-formyl-7-azaindole are primarily attributed to its ability to modulate various biochemical pathways involved in cancer progression. In vitro studies have demonstrated dose-dependent cytotoxicity against multiple cancer cell lines, including HeLa, MCF-7, and MDA-MB-231.
The compound has been shown to effectively inhibit DDX3, a helicase involved in cancer cell proliferation. Additionally, animal models have demonstrated significant tumor growth inhibition following administration of this compound, suggesting its potential as a therapeutic agent against various cancers.
Redox Cycling Properties
Due to its structural similarities with quinones, 1-Acetyl-3-formyl-7-azaindole may exhibit redox cycling capabilities, generating reactive oxygen species (ROS) that can influence cellular processes such as apoptosis and oxidative stress. This property potentially contributes to its cytotoxic effects on cancer cells through the induction of oxidative damage.
Research Applications
Drug Discovery and Development
The unique structural and biological properties of 1-Acetyl-3-formyl-7-azaindole make it a valuable scaffold for drug discovery efforts. The compound has been utilized as a starting point for the design of novel therapeutic agents, particularly in the context of anticancer drug development .
Research indicates that modification of the azaindole core, along with strategic functionalization at the acetyl and formyl positions, can lead to derivatives with enhanced biological activity and improved pharmacokinetic properties. This approach has been successfully employed in the development of kinase inhibitors with improved potency and selectivity profiles .
Organic Synthesis Applications
Beyond its biological applications, 1-Acetyl-3-formyl-7-azaindole serves as a versatile building block in organic synthesis. The presence of reactive carbonyl groups facilitates various chemical transformations, including:
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Condensation reactions: Formation of larger, more complex molecules
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Aldol additions: Creation of β-hydroxy carbonyl compounds
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Nucleophilic substitution: Functionalization at electrophilic centers
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Reduction reactions: Conversion to corresponding alcohols
These transformations enable the generation of diverse chemical libraries based on the azaindole scaffold, expanding the chemical space available for exploring structure-activity relationships in drug discovery programs.
Structure-Activity Relationship Studies
The dual functionality of 1-Acetyl-3-formyl-7-azaindole allows for selective modification, making it an ideal candidate for structure-activity relationship (SAR) studies. Researchers have explored how variations in substitution patterns affect biological activity, particularly with respect to kinase inhibition .
Key findings from SAR studies include:
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The 7-azaindole core is essential for hinge region binding in kinases
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Modifications to the acetyl group can influence selectivity profiles across different kinase families
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Transformation of the formyl group can alter pharmacokinetic properties and target specificity
These insights have guided the rational design of more potent and selective compounds based on the 1-Acetyl-3-formyl-7-azaindole scaffold .
Comparative Analysis with Related Compounds
Understanding the relationship between 1-Acetyl-3-formyl-7-azaindole and structurally similar compounds provides valuable context for its chemical behavior and biological activity. Table 3 presents a comparative analysis of 1-Acetyl-3-formyl-7-azaindole and related azaindole derivatives.
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Notable Properties |
---|---|---|---|---|
1-Acetyl-3-formyl-7-azaindole | C10H8N2O2 | 188.18 g/mol | Acetyl at N-1, formyl at C-3 | Dual functional groups allowing diverse reactivity |
3-Acetyl-7-azaindole | C9H8N2O | 160.18 g/mol | Acetyl at C-3, no N-1 substitution | Simpler structure, different hydrogen bonding pattern |
1-Acetyl-7-azaindole | C9H8N2O | 160.17 g/mol | Acetyl at N-1, no C-3 substitution | Reduced reactivity compared to the disubstituted analog |
1-Acetyl-7-azaindole-3-carbonitrile | C10H7N3O | 185.19 g/mol | Carbonitrile instead of formyl at C-3 | Different electronic properties, potential for different bioactivity |
This comparison highlights the unique positioning of 1-Acetyl-3-formyl-7-azaindole within the azaindole family, particularly in terms of its bifunctional nature with two distinct carbonyl-containing groups .
Future Research Perspectives
Challenges and Opportunities
Despite its promising properties, several challenges remain in the development of 1-Acetyl-3-formyl-7-azaindole-based therapeutics:
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Optimization of selectivity profiles to minimize off-target effects
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Improvement of pharmacokinetic properties, particularly solubility and metabolic stability
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Development of more efficient and scalable synthetic routes
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Comprehensive evaluation of long-term safety and toxicological profiles
Addressing these challenges represents significant opportunities for medicinal chemists and pharmaceutical researchers to fully realize the potential of this compound class .
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